molecular formula C5H9NO2S B1360310 Isothiocyanatoacetaldehyde dimethyl acetal CAS No. 75052-04-9

Isothiocyanatoacetaldehyde dimethyl acetal

Cat. No.: B1360310
CAS No.: 75052-04-9
M. Wt: 147.2 g/mol
InChI Key: LMLTWPRCKDMKLQ-UHFFFAOYSA-N
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Description

Isothiocyanatoacetaldehyde dimethyl acetal is an organic compound with the molecular formula C₅H₉NO₂S and a molecular weight of 147.195 g/mol . It contains an isothiocyanate group and a dimethyl acetal group, making it a versatile compound in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isothiocyanatoacetaldehyde dimethyl acetal can be synthesized from carbonyl compounds using excess methanol catalyzed by a Brønsted acid or Lewis acid, such as boron trifluoride (BF₃), along with a dehydrating agent to drive the equilibrium towards the formation of the acetal . The reaction typically involves the following steps:

    Formation of the Acetal: The carbonyl compound reacts with methanol in the presence of an acid catalyst.

    Introduction of the Isothiocyanate Group: The acetal is then treated with a reagent such as thiophosgene or ammonium thiocyanate to introduce the isothiocyanate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Isothiocyanatoacetaldehyde dimethyl acetal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, OsO₄

    Reduction: LiAlH₄, NaBH₄, Raney nickel

    Substitution: Ammonium thiocyanate, thiophosgene

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes

    Reduction: Reduced derivatives such as alcohols or alkanes

    Substitution: Thioureas, thiocarbamates

Mechanism of Action

The mechanism of action of isothiocyanatoacetaldehyde dimethyl acetal involves the reactivity of its isothiocyanate group, which can form covalent bonds with nucleophiles such as amines and thiols. This reactivity is exploited in various chemical transformations and biological modifications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • Isothiocyanatoacetone dimethyl acetal
  • Isothiocyanatobenzaldehyde dimethyl acetal
  • Isothiocyanatopropionaldehyde dimethyl acetal

Uniqueness

Isothiocyanatoacetaldehyde dimethyl acetal is unique due to its combination of an isothiocyanate group and a dimethyl acetal group, which provides distinct reactivity and stability compared to other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and applications .

Properties

IUPAC Name

2-isothiocyanato-1,1-dimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-7-5(8-2)3-6-4-9/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLTWPRCKDMKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN=C=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226022
Record name Isothiocyanatoacetaldehyde dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75052-04-9
Record name Isothiocyanatoacetaldehyde dimethyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075052049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isothiocyanatoacetaldehyde dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isothiocyanato-1,1-dimethoxyethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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